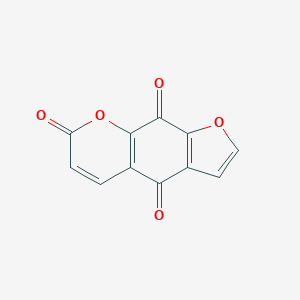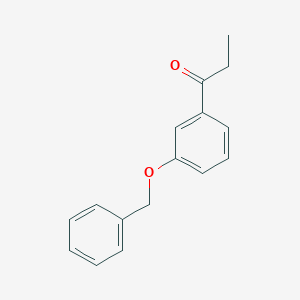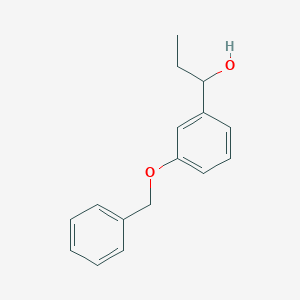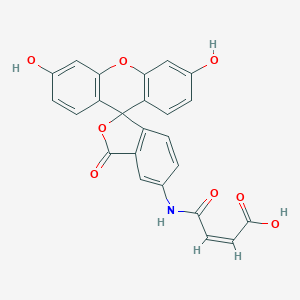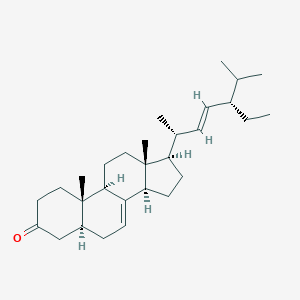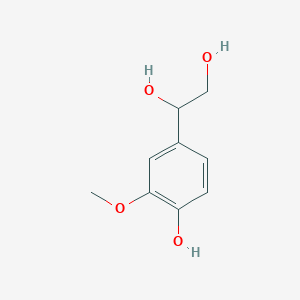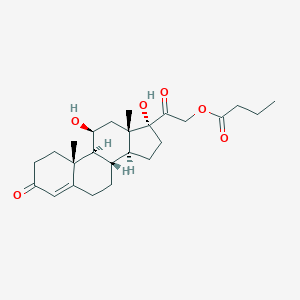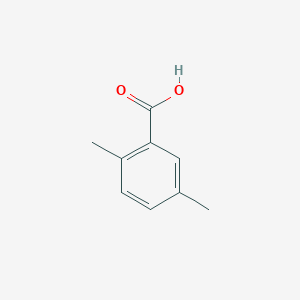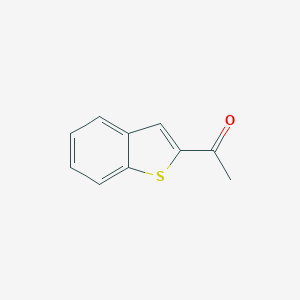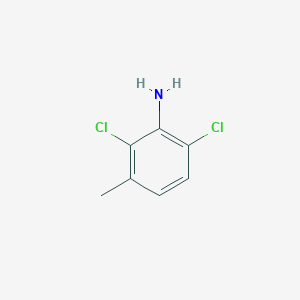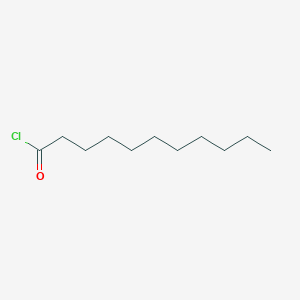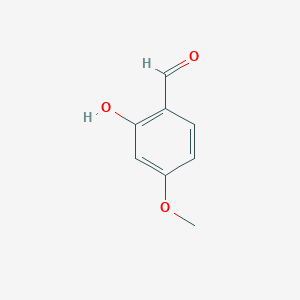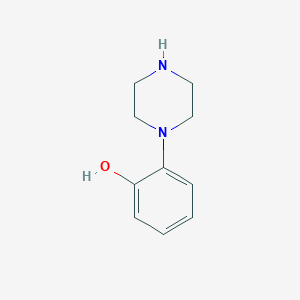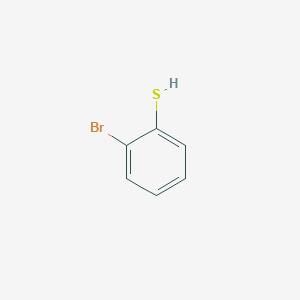
2-Bromothiophenol
Descripción general
Descripción
2-Bromobenzenethiol, also known as 2-Bromothiophenol, is an organosulfur compound with the molecular formula C6H5BrS. It is characterized by a bromine atom attached to the benzene ring and a thiol group (-SH) at the ortho position. This compound is a colorless to very deep yellow liquid with a distinct odor and is not easily soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromobenzenethiol can be synthesized through the bromothiolation of aryne intermediates. This method involves the reaction of aryne intermediates with potassium xanthates, which serve as the sulfur source. The reaction is typically carried out under controlled conditions to ensure regioselectivity and to prevent further arylation of the product .
Industrial Production Methods: Industrial production of 2-Bromobenzenethiol often involves the bromination of benzenethiol. This process requires the use of bromine or brominating agents under specific conditions to achieve the desired product. The reaction is usually conducted in an inert atmosphere to prevent oxidation and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Coupling Reactions: The compound can participate in coupling reactions to form more complex organosulfur compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid are employed.
Coupling Reactions: Catalysts such as palladium or copper are often used in these reactions.
Major Products Formed:
Disulfides: Formed through the oxidation of the thiol group.
Sulfonic Acids: Result from further oxidation of the thiol group.
Complex Organosulfur Compounds: Produced through coupling reactions.
Aplicaciones Científicas De Investigación
2-Bromobenzenethiol has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Industry: Utilized in the production of catalysts, polymerization inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromobenzenethiol primarily involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, leading to changes in their activity. The bromine atom can also participate in substitution reactions, further diversifying its chemical behavior .
Comparación Con Compuestos Similares
2-Chlorobenzenethiol: Similar structure but with a chlorine atom instead of bromine.
4-Bromobenzenethiol: The bromine atom is at the para position instead of the ortho position.
2-Bromophenol: Contains a hydroxyl group (-OH) instead of a thiol group.
Uniqueness: 2-Bromobenzenethiol is unique due to the combination of its bromine and thiol groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of complex organosulfur compounds .
Propiedades
IUPAC Name |
2-bromobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUNWNSQDULTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064229 | |
| Record name | Benzenethiol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-02-1 | |
| Record name | 2-Bromothiophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenethiol, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobenzenethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenethiol, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenethiol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBENZENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD6P4XJ7FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-bromothiophenol?
A1: this compound is a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds. Several research papers highlight its use in the synthesis of:
- Phenothiazines: [, , ] These compounds, characterized by a thiazine ring flanked by two benzene rings, exhibit diverse biological activities. This compound serves as a precursor in reactions involving C-S bond formation, followed by cyclization to form the phenothiazine core.
- Thiochroman-4-ones: [, ] These sulfur-containing heterocycles are accessed through a unique ring transformation reaction. Chiral 5-ylidene-1,3-dioxan-4-ones react with this compound, followed by bromo-lithium exchange, to yield optically active thiochroman-4-ones.
- Thiopyrane-fused subporphyrins: [] this compound participates in nucleophilic aromatic substitution reactions with meso-bromosubporphyrin. Subsequent intramolecular arylation leads to the formation of thiopyrane-fused subporphyrins, expanding the structural diversity of porphyrinoid systems.
- Benzothiochromenes: [] These tricyclic compounds can be formed through a radical-mediated intramolecular cyclization reaction involving 1-iodo-2-[(phenylmethyl)thio]benzene, a derivative of this compound.
Q2: How can aryl xanthates be synthesized from this compound?
A: A novel method utilizes the bromothiolation of aryne intermediates with potassium xanthates to synthesize various aryl xanthates. [] This approach offers a new route to access o-bromobenzenethiol equivalents, which can be further transformed into diverse organosulfurs, including phenothiazines and thianthrenes.
Q3: Can this compound be used to synthesize difluoromethyl-substituted heterocycles?
A: Yes, this compound plays a crucial role in the two-step synthesis of 3-difluoromethylated 2,3-dihydrobenzothiophenes. [] The process involves a γ-selective allylic substitution of 3-bromo-3,3-difluoropropene with this compound, followed by intramolecular radical cyclization, providing access to these valuable fluorinated heterocycles.
Q4: What is the role of copper catalysts in reactions involving this compound?
A: Copper catalysts are highly effective in promoting the synthesis of phenothiazines using this compound as a starting material. [, ] Copper-catalyzed C-N amination reactions, often conducted in the presence of ligands like N-methoxy-1H-pyrrole-2-carboxamide, enable the construction of the phenothiazine core from this compound and appropriate aryl halides.
Q5: Has this compound been used in the development of potential pharmaceutical agents?
A: Research on 2-(halogenphenylthio)benzylamines, synthesized from this compound and its halogenated analogues, explored their potential as antidepressants. [] These compounds were designed to inhibit the reuptake of serotonin and noradrenaline in the brain. Notably, some derivatives, particularly those with fluorine and chlorine substitutions on the phenylthio ring, exhibited promising activity as selective serotonin reuptake inhibitors (SSRIs).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


